

An In-depth Technical Guide to 5-Hydroxy Albuterol-d9 Hemisulfate Salt

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Compound of Interest

Compound Name: *5-Hydroxy Albuterol-d9 Hemisulfate Salt*
Cat. No.: *B1158769*

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This guide provides a comprehensive technical overview of **5-Hydroxy Albuterol-d9 Hemisulfate Salt**, a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical identity, its pivotal role in bioanalytical assays, and detailed methodologies for its application.

Chemical Identity and Physicochemical Properties

5-Hydroxy Albuterol-d9 Hemisulfate Salt is the deuterated form of a primary metabolite of Albuterol (also known as Salbutamol), a widely used bronchodilator. The incorporation of nine deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Albuterol and its metabolites in biological matrices.

While a specific CAS number for **5-Hydroxy Albuterol-d9 Hemisulfate Salt** is not consistently reported by all suppliers, with some listing it as "NA" (Not Available), the non-deuterated forms are well-documented. The CAS number for the free acid form of 5-Hydroxy Albuterol is 182676-90-0, and its hemisulfate salt is registered under CAS number 156339-88-7.[1][2]

Synonyms:

- α 1-[[[(1,1-Dimethylethyl)amino]methyl]-4,5-dihydroxy-1,3-benzenedimethanol-d9 Hemisulfate Salt
- 5-Hydroxyalbuterol-d9 Hemisulfate Salt
- Levalbuterol Related Compound G-d9 Hemisulfate Salt

| Property | Value | Source |
|-------------------|---|-----------------|
| Molecular Formula | C ₁₃ H ₁₂ D ₉ NO ₄ •½H ₂ SO ₄ | Pharmaffiliates |
| Molecular Weight | 264.37 g/mol (for the deuterated free base) | Pharmaffiliates |

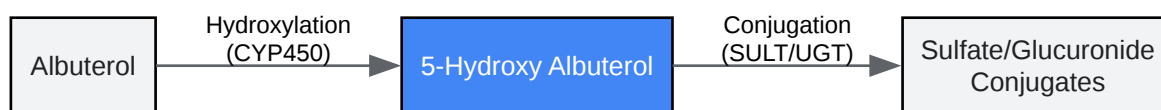
The Rationale for a Deuterated Internal Standard in Albuterol Bioanalysis

In pharmacokinetic and metabolic studies, accurate quantification of a drug and its metabolites is paramount. The use of a stable isotope-labeled internal standard, such as **5-Hydroxy Albuterol-d9 Hemisulfate Salt**, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

The key advantage of a deuterated standard lies in its near-identical physicochemical properties to the endogenous analyte. It co-elutes with the non-labeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, its increased mass allows for distinct detection by the mass spectrometer. This co-analysis effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Albuterol Metabolism: The Significance of the 5-Hydroxy Metabolite

Albuterol undergoes metabolism in the body, primarily in the liver. One of the key metabolic pathways involves hydroxylation of the phenyl ring, resulting in the formation of 5-Hydroxy Albuterol. This metabolite is then often conjugated with sulfate or glucuronide before excretion. Understanding this pathway is crucial for a complete pharmacokinetic profile of Albuterol.



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Caption: Simplified metabolic pathway of Albuterol.

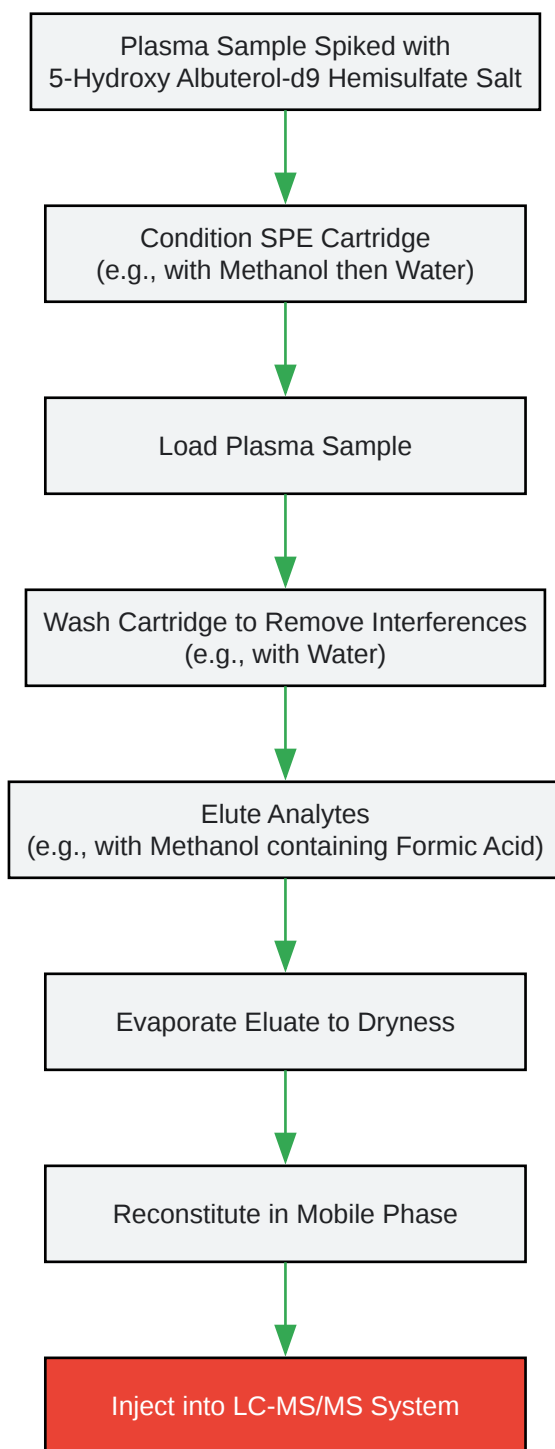
Experimental Protocol: Quantification of Albuterol and 5-Hydroxy Albuterol in Human Plasma

This section outlines a representative experimental protocol for the simultaneous quantification of Albuterol and its 5-hydroxy metabolite in human plasma using **5-Hydroxy Albuterol-d9 Hemisulfate Salt** as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating analytes from complex biological matrices like plasma, providing a cleaner sample for LC-MS/MS analysis.^[3]
^[4]^[5]^[6]^[7]^[8]

Workflow for Solid-Phase Extraction:



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Caption: A typical solid-phase extraction workflow for plasma samples.

Detailed SPE Protocol:

- Spiking: To 200 μ L of human plasma, add a known concentration of **5-Hydroxy Albuterol-d9 Hemisulfate Salt** working solution.
- Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
- Elution: Elute the analytes with 1 mL of methanol containing 1% formic acid.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of Albuterol and its 5-hydroxy metabolite.

| Parameter | Condition | Rationale |
|------------------|--|--|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides efficient separation of analytes from matrix components. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | Offers good retention and separation for moderately polar compounds like Albuterol and its metabolites.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analytes for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analytes from the reverse-phase column. |
| Gradient | A time-programmed gradient from low to high organic phase concentration | Allows for the separation of analytes with different polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical LC columns. |
| Injection Volume | 5 - 10 µL | A standard volume for injecting the reconstituted sample. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and positive mode |

is optimal for these basic compounds.

MRM Transitions

Analyte-specific precursor-to-product ion transitions

Provides high specificity by monitoring unique fragmentation patterns for each compound.

Example MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|------------------------|---------------------|-------------------|
| Albuterol | 240.2 | 148.1 |
| 5-Hydroxy Albuterol | 256.2 | 164.1 |
| 5-Hydroxy Albuterol-d9 | 265.2 | 173.1 |

Synthesis of Deuterated Metabolites

The synthesis of deuterated metabolites like **5-Hydroxy Albuterol-d9 Hemisulfate Salt** is a specialized process. It often involves either a multi-step chemical synthesis starting from a deuterated precursor or a biotransformation approach.^[10] In a biotransformation method, a deuterated parent drug (Albuterol-d9) could be incubated with a microbial system or recombinant enzymes (e.g., CYPs) that are known to perform the desired hydroxylation reaction.^[10]

Conclusion

5-Hydroxy Albuterol-d9 Hemisulfate Salt is an indispensable tool for the accurate and precise quantification of Albuterol and its primary metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and metabolic data, which is fundamental in drug development and clinical research. The methodologies outlined in this guide provide a robust framework for the successful implementation of this critical analytical standard.

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